molecular formula C14H30O2 B1214443 1,1-Dimethoxy-2-methylundecane CAS No. 68141-17-3

1,1-Dimethoxy-2-methylundecane

Cat. No.: B1214443
CAS No.: 68141-17-3
M. Wt: 230.39 g/mol
InChI Key: NJXYRZMLVYMJHM-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-methylundecane: is a chemical compound with the molecular formula C14H30O2 . It belongs to the class of alkylating agents and is commonly used in scientific research for its ability to modify DNA and RNA molecules. The compound is also known by other names such as 2-Methylundecanal dimethyl acetal and Methyl nonyl acetaldehyde dimethyl acetal .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylundecane can be synthesized through the reaction of 2-methylundecanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethyl acetal product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-methylundecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxy-2-methylundecane has several scientific research applications, including:

    Chromatographic Analysis: It is used in liquid chromatographic fluorimetric assays for chemical and biological systems.

    Synthesis of Bioactive Compounds: The compound is used as an intermediate in the synthesis of bioactive molecules such as antibiotics.

    Intermediate in Fine Chemistry: It serves as an intermediate in various chemical synthesis processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-2-methylundecane involves its ability to act as an alkylating agent. It modifies DNA and RNA molecules by forming covalent bonds with nucleophilic sites on these molecules. This modification can lead to changes in the structure and function of the nucleic acids, affecting various biological processes. The molecular targets include the nucleophilic sites on DNA and RNA, and the pathways involved are those related to nucleic acid metabolism and repair.

Comparison with Similar Compounds

  • 1,1-Dimethoxyethane
  • 1,1-Dimethoxypropane
  • 1,1-Dimethoxybutane

Comparison: 1,1-Dimethoxy-2-methylundecane is unique due to its longer carbon chain and the presence of a methyl group at the second position. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications in scientific research. Compared to shorter-chain dimethoxy compounds, this compound has higher hydrophobicity and different reactivity patterns .

Properties

IUPAC Name

1,1-dimethoxy-2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-5-6-7-8-9-10-11-12-13(2)14(15-3)16-4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYRZMLVYMJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052395
Record name 1,1-Dimethoxy-2-methylundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-17-3
Record name 1,1-Dimethoxy-2-methylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 1,1-dimethoxy-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1,1-dimethoxy-2-methyl-
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Record name 1,1-Dimethoxy-2-methylundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxy-2-methylundecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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